
(5-Bromo-2-methoxynaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-methoxynaphthalen-1-yl)methanol is an organic compound with a molecular formula of C11H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxynaphthalen-1-yl)methanol typically involves the bromination of 2-methoxynaphthalene followed by a reduction process. One common method includes:
Bromination: 2-methoxynaphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Reduction: The resulting 5-bromo-2-methoxynaphthalene is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to convert the carbonyl group to a hydroxyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form various derivatives with different functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-bromo-2-methoxynaphthaldehyde or 5-bromo-2-methoxynaphthone.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of 5-substituted-2-methoxynaphthalen-1-yl derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-2-methoxynaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-methoxynaphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
2-Methoxynaphthalene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-naphthol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
5-Bromo-2-methoxynaphthalene: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: (5-Bromo-2-methoxynaphthalen-1-yl)methanol is unique due to the combination of the bromine atom and methoxy group on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H11BrO2 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
(5-bromo-2-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-6-5-9-8(10(12)7-14)3-2-4-11(9)13/h2-6,14H,7H2,1H3 |
Clave InChI |
WZFOFWIVISHXFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


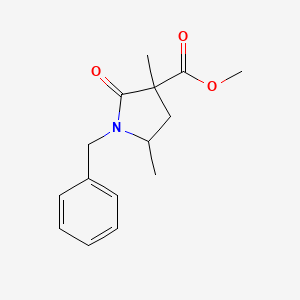
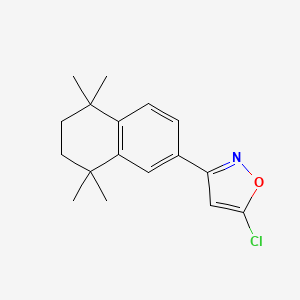
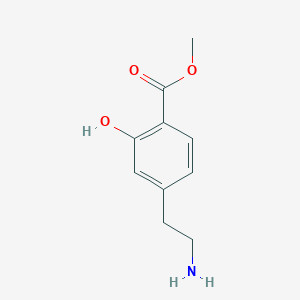
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
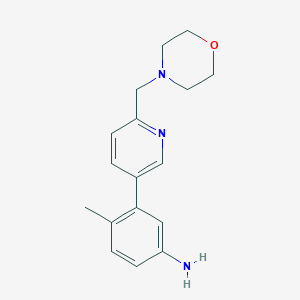
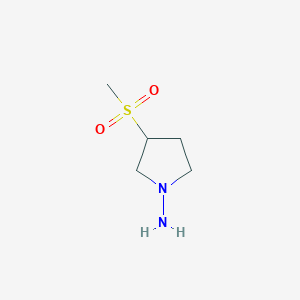

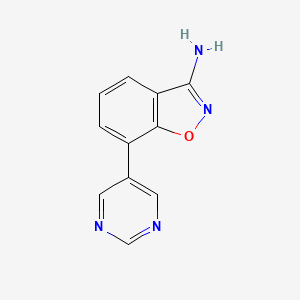
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)




